molecular formula C18H16N2O4S B2403557 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 2097939-95-0

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2403557
CAS No.: 2097939-95-0
M. Wt: 356.4
InChI Key: RHHKFROISIOMFS-VZUCSPMQSA-N
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Description

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Synthesis

  • Structural Analysis

    N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide and its derivatives have been studied for their structural properties using techniques like X-ray powder diffraction. These studies reveal the nature of intermolecular interactions and provide insights into the molecular geometries of such compounds (Dey et al., 2015).

  • One-Pot Synthesis

    Research has shown the effectiveness of methanesulfonic acid in catalyzing the one-pot synthesis of 2-substituted benzoxazoles, which includes derivatives of this compound. This process is compatible with various substituents, demonstrating the versatility of this approach in synthesizing benzoxazole compounds (Kumar et al., 2008).

  • Fused s-Triazoles Synthesis

    The compound has been used in the synthesis of fused s-triazoles, showcasing its role in facilitating intramolecular ring transformation. This kind of research contributes to the development of new compounds with potential applications in various fields of chemistry (Sasaki et al., 1984).

Quantum Mechanical Studies and Carbonic Anhydrase Inhibition

  • Quantum Mechanical Investigations

    In a study exploring the light harvesting properties, derivatives of the compound have shown potential applications in the design of new dye-sensitized solar cells (DSSCs). Quantum mechanical methods like density functional theory were used to determine the stable conformations and electron distribution, highlighting the compound's relevance in materials science (Mary et al., 2019).

  • Carbonic Anhydrase Inhibition

    Metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, a similar compound, have been synthesized and investigated for their carbonic anhydrase inhibitory properties. These studies contribute to understanding the biological applications of such compounds in medical chemistry (Büyükkıdan et al., 2013).

Properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-25(22,23)11-5-10-19-18(21)14-8-9-16-15(12-14)17(24-20-16)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,19,21)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHKFROISIOMFS-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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